2-(2-(3-phenylureido)thiazol-4-yl)-N-propylacetamide
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Overview
Description
2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiazole ring, a phenylcarbamoyl group, and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced via a reaction between aniline and phosgene, followed by coupling with the thiazole intermediate.
Attachment of the Propylacetamide Moiety: The final step involves the acylation of the thiazole-phenylcarbamoyl intermediate with propylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols; polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2-(Phenylcarbamoyl)benzoic acid
Uniqueness
2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-propylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its thiazole ring and phenylcarbamoyl group contribute to its stability and potential for diverse applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H18N4O2S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-propylacetamide |
InChI |
InChI=1S/C15H18N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,20)(H2,17,18,19,21) |
InChI Key |
FTXBOZBWXYGGCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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